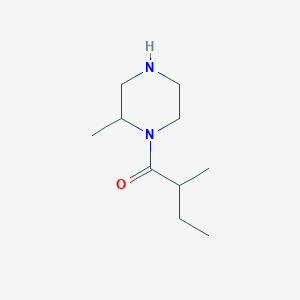

2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one

Description

The exact mass of the compound 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one is 184.157563266 g/mol and the complexity rating of the compound is 182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1-(2-methylpiperazin-1-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-4-8(2)10(13)12-6-5-11-7-9(12)3/h8-9,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLACYMRWSOHMTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one CAS 1240578-59-9 properties

To the Researchers, Scientists, and Drug Development Professionals,

An extensive preliminary search for detailed technical information on 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one, CAS 1240578-59-9 , has revealed a significant scarcity of publicly available scientific literature, including physicochemical properties, spectroscopic data, and pharmacological profiles. While this compound is listed by some chemical suppliers, it appears to be a novel or proprietary substance without a substantial body of research for a comprehensive technical guide as requested.[1]

To fulfill the spirit of your request for an in-depth guide on a related molecule with significant research interest, we propose to focus on a structurally similar and extensively documented compound: 2-Methyl-AP-237 (1-{2-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one) .

2-Methyl-AP-237 is a synthetic opioid that has garnered considerable attention from the scientific and regulatory communities.[2][3][4][5][6] Its well-documented pharmacological and toxicological profiles make it a more suitable subject for the detailed technical guide you require.

We can provide a comprehensive whitepaper on 2-Methyl-AP-237 , covering the following critical areas with the scientific rigor and depth you have specified:

-

Introduction to the Cinnamylpiperazine Class of Synthetic Opioids: Contextualizing 2-Methyl-AP-237 within its chemical family.

-

Physicochemical and Structural Properties: Including molecular formula, weight, and predicted properties based on its structure.

-

Synthesis and Chemical Profile: Outlining potential synthetic routes and the stereochemistry of the molecule.[2]

-

Analytical Methodologies: Detailed information on its identification through techniques like GC-MS and LC-MS/MS.

-

Pharmacological Profile: In-depth analysis of its mechanism of action as a µ-opioid receptor agonist, including in-vitro and in-vivo data on its potency and efficacy relative to other opioids like morphine and fentanyl.[2][4][7]

-

Toxicological Data and Human Health Implications: A review of its adverse effects, including documented fatalities and non-fatal overdoses, and its status as a controlled substance.[4][6][7]

-

Regulatory Status: Information on its scheduling and control by national and international bodies.[3][5][6]

This proposed guide on 2-Methyl-AP-237 will adhere to all your core requirements, including full editorial control to create a logically structured narrative, a foundation in scientific integrity with expert insights, and comprehensive, verifiable references. It will also include data tables and diagrams as requested.

Please advise if we should proceed with this revised topic. This will allow us to deliver a scientifically robust and valuable resource for your intended audience.

Sources

- 1. 1240578-59-9|2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one|BLD Pharm [bldpharm.com]

- 2. cdn.who.int [cdn.who.int]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. 2-methyl-AP-237 - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 6. Federal Register :: Schedules of Controlled Substances: Placement of 2-Methyl AP-237 in Schedule I [federalregister.gov]

- 7. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel piperazine-based opioid analogues literature review

Title: The Piperazine Scaffold in Opioid Design: From Analgesia to Toxicity Subtitle: A Technical Review of MT-45, Bucinnazine (AP-237), and Novel Synthetic Derivatives

Executive Summary

The emergence of non-morphinan, non-fentanyl synthetic opioids has introduced significant complexity to both medicinal chemistry and forensic toxicology. Among these, piperazine-based opioids represent a distinct structural class.[1][2][3][4] Unlike the 4-anilidopiperidine core of the fentanyl series, these compounds utilize a piperazine ring to orient pharmacophores within the Mu-Opioid Receptor (MOR) binding pocket.

This technical guide analyzes the two primary anchors of this class: MT-45 (IC-6) and Bucinnazine (AP-237) . We explore their Structure-Activity Relationships (SAR), synthetic pathways, receptor signaling dynamics, and the unique, often severe toxicological profiles that distinguish them from traditional opioids.

Structural Architecture & SAR

The piperazine opioid pharmacophore relies on a specific spatial arrangement to satisfy the MOR orthosteric binding site, specifically the ionic interaction with Asp147 and hydrophobic interactions with the receptor cavity.

The "Twin Drug" Concept and MT-45

MT-45 is structurally unique.[3] It is often described as a "lefetamine dimer" or related to diphenidine (an NMDA antagonist), yet it exhibits high MOR selectivity.

-

Core: 1,4-disubstituted piperazine.[5]

-

Lipophilic Domain: The 1,2-diphenylethyl moiety provides extensive hydrophobic pi-stacking opportunities within the receptor.

-

Chirality: The (S)-enantiomer of MT-45 is significantly more potent than the (R)-enantiomer, confirming stereoselective binding.

The Cinnamyl Series (AP-237)

Bucinnazine (AP-237) and its illicit derivative 2-methyl-AP-237 utilize a cinnamyl group.[6][7]

-

Acyl Group: The butyryl chain (AP-237) is critical for potency; deviations in chain length drastically alter affinity.

-

Nitrogen Basicity: The piperazine nitrogens act as the proton acceptor, mimicking the tertiary amine of morphine.

Visual 1: Piperazine Opioid Pharmacophore (SAR)

Caption: Structural decomposition of the piperazine scaffold showing critical binding domains for MT-45 and AP-237 analogues.

Synthetic Pathways

The synthesis of these compounds is chemically distinct from the Siegfried method used for fentanyl. Understanding these pathways is crucial for identifying precursor chemicals in forensic analysis.

MT-45 Synthesis (Natsuka et al. Method)

The standard synthesis involves the alkylation of a monosubstituted piperazine or the reaction of a diphenylethyl halide with a cyclohexyl amine derivative.

Visual 2: Synthetic Workflow (MT-45)

Caption: The primary synthetic route for MT-45 involving nitrogen mustard cyclization, adapted from Natsuka et al. (1975).

Pharmacodynamics & Toxicology

Receptor Binding & Signaling

Both MT-45 and AP-237 are full agonists at the MOR.

-

Affinity: MT-45 possesses affinity comparable to morphine but with higher lipophilicity, allowing rapid blood-brain barrier (BBB) penetration.

-

Signaling: Activation recruits G-proteins (analgesia) but also Beta-arrestin 2 (respiratory depression/tolerance).

The Toxicity Divergence

This is the most critical section for drug development professionals. Piperazine opioids exhibit "off-target" toxicity not seen in morphinans.

| Compound | Primary Target | Unique Toxicity | Mechanism (Hypothesized) |

| MT-45 | MOR (Agonist) | Ototoxicity & Alopecia | Disruption of folate metabolism or direct cytotoxicity to cochlear hair cells. |

| AP-237 | MOR (Agonist) | Tissue Necrosis | Highly caustic; "Crack Lung" syndrome reported in inhaled 2-methyl-AP-237 cases. |

| Morphine | MOR (Agonist) | Respiratory Depression | Beta-arrestin recruitment (Standard opioid tox). |

Note on MT-45 Ototoxicity: The hearing loss associated with MT-45 is often bilateral and profound. This suggests the piperazine scaffold, specifically with the 1,2-diphenylethyl substitution, may interact with non-opioid targets in the inner ear or interfere with keratinocyte proliferation (leading to hair loss).

Experimental Protocols

Protocol A: Radioligand Binding Assay (MOR Affinity)

Validation of receptor affinity using [3H]-DAMGO.

-

Membrane Preparation:

-

Transfect CHO-K1 cells with human MOR (hMOR).

-

Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).

-

Centrifuge at 40,000 x g for 30 mins; resuspend pellet in buffer.

-

-

Incubation:

-

Prepare 96-well plates.

-

Add 50 µL of [3H]-DAMGO (final conc. 1-2 nM).

-

Add 50 µL of test compound (MT-45 or AP-237) in increasing concentrations (

to -

Add 100 µL of membrane suspension (20-40 µg protein).

-

-

Equilibrium:

-

Incubate at 25°C for 60 minutes.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash 3x with ice-cold Tris buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using the Cheng-Prusoff equation:

-

Protocol B: Chemical Synthesis of AP-237 (Bucinnazine)

Adapted for reference standard generation.

-

Reagents: Cinnamyl chloride, 1-butyrylpiperazine (or piperazine + butyryl chloride), K2CO3, Acetonitrile (ACN).

-

Step 1 (Acylation - if starting from piperazine):

-

Dissolve piperazine (1.0 eq) in DCM at 0°C.

-

Add butyryl chloride (0.9 eq) dropwise to avoid di-substitution.

-

Wash with water, extract organic layer.

-

-

Step 2 (Alkylation):

-

Dissolve 1-butyrylpiperazine (1.0 eq) in ACN.

-

Add K2CO3 (2.0 eq) and Cinnamyl chloride (1.1 eq).

-

Reflux at 80°C for 12 hours.

-

-

Purification:

-

Filter off inorganic salts.

-

Concentrate filtrate in vacuo.

-

Purify via column chromatography (Silica gel, MeOH:DCM 1:9).

-

Convert to HCl salt using 4M HCl in Dioxane.

-

References

-

Natsuka, K., et al. (1975). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry.[8][9] Link

-

Helander, A., Bäckberg, M., & Beck, O. (2014).[5] MT-45, a new psychoactive substance associated with hearing loss and unconsciousness.[5] Clinical Toxicology.[5][10] Link

-

World Health Organization (WHO). (2020). Critical Review Report: AP-237 (Bucinnazine).[1] Expert Committee on Drug Dependence. Link

-

Baumann, M. H., et al. (2018). Pharmacology of Novel Synthetic Opioids: Structural Influences on Potency and Efficacy. Neuropharmacology.[11] Link

-

Dainippon Pharmaceutical Co. (1976). US Patent 3957788A: 1-substituted-4-(1,2-diphenylethyl)piperazine derivatives. Google Patents. Link

Sources

- 1. science.egasmoniz.com.pt [science.egasmoniz.com.pt]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Non-Medical Use of Novel Synthetic Opioids: A New Challenge to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Bucinnazine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Pharmacophore Modeling of Dual-Methylated Piperazine Amides

Foreword: The Rationale Behind Focused Pharmacophore Modeling

In the landscape of contemporary drug discovery, the piperazine scaffold stands out as a "privileged" structure, integral to a multitude of clinically successful therapeutics.[1] Its synthetic tractability and favorable physicochemical properties make it a cornerstone of medicinal chemistry.[1] This guide delves into a specialized niche within this broad chemical space: the pharmacophore modeling of dual-methylated piperazine amides. The strategic introduction of methyl groups—often termed "magic methyls"—can profoundly influence a compound's pharmacological profile, modulating its potency, selectivity, and metabolic stability. Understanding the three-dimensional arrangement of chemical features that govern the biological activity of these dual-methylated analogs is paramount for rational drug design. This document provides researchers, scientists, and drug development professionals with a comprehensive, in-depth exploration of the principles, methodologies, and practical considerations for constructing and validating robust pharmacophore models for this specific and promising class of molecules.

The Piperazine Amide Scaffold: A Privileged Framework in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a versatile building block in drug design.[1] Its unique combination of structural rigidity and conformational flexibility allows it to adapt to a wide variety of biological targets.[1] When incorporated into an amide linkage, the resulting piperazine amide scaffold offers a rich platform for chemical modification and optimization.

The two nitrogen atoms of the piperazine ring serve as key handles for synthetic diversification, enabling the fine-tuning of a molecule's properties.[1] N-substitution can modulate basicity, lipophilicity, and solubility, all of which are critical determinants of a drug's pharmacokinetic profile.[1] The amide functionality itself provides a crucial hydrogen bond donor and acceptor, often playing a pivotal role in target engagement.

The Strategic Impact of Dual Methylation

The introduction of two methyl groups onto the piperazine amide scaffold can have a range of effects on its biological activity. These effects are highly dependent on the position of methylation and can include:

-

Conformational Restriction: Methyl groups can introduce steric hindrance that limits the conformational freedom of the piperazine ring and its substituents. This can lock the molecule into a more bioactive conformation, leading to increased potency.

-

Enhanced Lipophilicity: The addition of methyl groups generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target. However, excessive lipophilicity can also lead to off-target effects and poor solubility.

-

Metabolic Blocking: Methylation at sites prone to metabolic oxidation can block these pathways, leading to a longer half-life and improved pharmacokinetic properties.

-

Direct van der Waals Interactions: A strategically placed methyl group can form favorable van der Waals interactions with a hydrophobic pocket in the target protein, thereby increasing binding affinity.

The challenge for the medicinal chemist and computational scientist is to understand and predict how dual methylation will impact the overall pharmacophoric signature of a piperazine amide.

Pharmacophore Modeling: From Concept to Application

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to elicit a specific biological response.[2] Pharmacophore modeling is a powerful computational technique used to identify these key features and their spatial relationships.[2] The resulting model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the desired activity.[2]

There are two primary approaches to pharmacophore modeling:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It relies on a set of known active ligands to derive a common pharmacophore hypothesis.[3] The underlying assumption is that molecules with similar biological activity share common chemical features arranged in a similar spatial orientation.

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR, a pharmacophore model can be generated based on the interactions between the protein and a bound ligand.[3] This approach provides a more direct understanding of the key interactions required for binding.

This guide will focus on a ligand-based approach, as it is often the starting point in the absence of a high-resolution crystal structure for a novel series of compounds.

The General Workflow of Ligand-Based Pharmacophore Modeling

The process of generating a ligand-based pharmacophore model can be broken down into several key steps, each with its own set of considerations.

Sources

Solubility profile of 2-methylpiperazine butanone derivatives in DMSO

An In-depth Technical Guide to the Solubility Profile of 2-Methylpiperazine Butanone Derivatives in DMSO

Abstract

This technical guide offers a comprehensive examination of the solubility characteristics of 2-methylpiperazine butanone derivatives in dimethyl sulfoxide (DMSO), a critical parameter in early-stage drug discovery and development. These derivatives, featuring the versatile 2-methylpiperazine scaffold, are of significant interest in medicinal chemistry. Understanding their behavior in DMSO, the universal solvent for primary compound screening, is fundamental to ensuring data integrity and advancing successful drug candidates. This document, intended for researchers, scientists, and drug development professionals, details the theoretical underpinnings of solubility, provides field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and presents systematic workflows for data interpretation and troubleshooting. By synthesizing theoretical principles with practical application, this guide serves as an essential resource for navigating the complexities of solubility assessment for this important class of compounds.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity from a promising hit to a viable drug candidate is gated by numerous physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Among the earliest and most consequential of these is solubility.[1] For orally administered drugs, a compound must first dissolve in the gastrointestinal tract to be absorbed into circulation.[2] Poor aqueous solubility is a primary cause of low bioavailability and clinical failure, making its assessment a critical step in the lead optimization process.[3]

2-methylpiperazine butanone derivatives represent a significant chemical class, leveraging the privileged piperazine scaffold known for its favorable pharmacological properties and synthetic tractability.[4] The introduction of a butanone moiety allows for fine-tuning of properties such as lipophilicity and hydrogen bonding potential.

In this context, Dimethyl Sulfoxide (DMSO) serves as the cornerstone solvent for compound management and high-throughput screening (HTS) in virtually every pharmaceutical and biotech laboratory.[5] Its remarkable ability to dissolve an extensive range of both polar and nonpolar compounds makes it indispensable for preparing the high-concentration stock solutions needed for biological assays.[6][7] However, the solubility of a compound in 100% DMSO does not guarantee its solubility in the aqueous buffers used for assays. Therefore, a thorough understanding of a compound's solubility profile, starting with its behavior in DMSO, is paramount for generating reliable and reproducible biological data.

This guide provides a detailed framework for characterizing the solubility of 2-methylpiperazine butanone derivatives, focusing on:

-

The theoretical factors governing their dissolution in DMSO.

-

Standardized, step-by-step protocols for accurate solubility measurement.

-

Actionable insights for interpreting data and overcoming common solubility challenges.

Theoretical Framework for Solubility

A compound's solubility is not a single, immutable value but is dependent on the interplay between the solute, the solvent, and the experimental conditions. For drug discovery, it is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, pH, and pressure when the solution is in equilibrium with an excess of the most stable solid form of the compound.[1] This measurement is typically performed using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[1] While it is the gold standard, its low-throughput nature makes it unsuitable for screening large numbers of compounds.

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution.[1] In drug discovery, this is most often determined by diluting a concentrated DMSO stock solution into an aqueous buffer.[3][8] The point at which precipitation is observed is the kinetic solubility limit. This high-throughput method is ideal for early-stage screening to rank-order compounds, but it often overestimates the true thermodynamic solubility because the compound may not have had sufficient time to arrange into its most stable, and least soluble, crystalline form.[9][10]

The difference between these two values is significant; a high kinetic solubility might qualify a compound for an initial screen, but a low thermodynamic solubility could present major challenges in later development.

Molecular Determinants of Solubility for 2-Methylpiperazine Butanone Derivatives

The solubility of this specific chemical class is governed by the structural contributions of its constituent parts.

-

2-Methylpiperazine Core:

-

Basicity and pKa: The two nitrogen atoms in the piperazine ring make it a weak base.[11] At physiological pH, one or both nitrogens can be protonated, significantly increasing aqueous solubility. The pKa of the compound is therefore a critical determinant. The methyl group at the 2-position can subtly influence the basicity of the adjacent nitrogen.

-

Hydrogen Bonding: The N-H groups of the piperazine ring are excellent hydrogen bond donors, while the nitrogen atoms are hydrogen bond acceptors.[12] These interactions are crucial for dissolution in both DMSO and aqueous media.

-

-

Butanone Moiety:

-

Polarity and Hydrogen Bonding: The carbonyl group (C=O) of the butanone is a strong hydrogen bond acceptor, capable of interacting favorably with hydrogen bond donors in the solvent.

-

Lipophilicity: The alkyl chain of the butanone group contributes to the molecule's overall lipophilicity (fat-solubility). An increase in the length or branching of this chain will generally decrease aqueous solubility while potentially improving solubility in less polar environments.

-

-

DMSO as the Solvent:

-

Polar Aprotic Nature: DMSO is a polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons.[6] It is an excellent hydrogen bond acceptor via its sulfoxide oxygen but cannot act as a hydrogen bond donor. This allows it to effectively solvate cations and form strong hydrogen bonds with the N-H groups of the piperazine ring.[5]

-

Amphipathic Character: DMSO possesses both polar (S=O group) and nonpolar (two methyl groups) regions, enabling it to dissolve a wide variety of compounds.[13]

-

The overall solubility is a balance of these competing factors: the energy required to break the compound's crystal lattice versus the energy gained from its interaction with solvent molecules.[14]

Experimental Determination of Solubility

Accurate solubility determination requires robust and well-defined protocols. The following sections detail methodologies for both thermodynamic and kinetic solubility assessments.

Workflow for Solubility Assessment

A logical workflow ensures that resources are used efficiently, with high-throughput screening to identify promising candidates followed by more rigorous characterization.

Caption: Decision workflow for solubility assessment in drug discovery.

Protocol 1: Thermodynamic Solubility in DMSO (Shake-Flask Method)

This protocol determines the maximum equilibrium solubility of a compound in 100% DMSO.

Causality: This method is the definitive measure of solubility. By allowing the system to reach equilibrium over 24 hours in the presence of excess solid, we ensure that the measurement reflects the solubility of the most stable, lowest-energy solid form, providing a crucial baseline for all subsequent formulation and development activities.[1][15]

Materials:

-

Test Compound (solid powder)

-

Anhydrous DMSO[15]

-

Calibrated analytical balance

-

Vortex mixer

-

2 mL microcentrifuge tubes

-

Thermomixer or incubator set to 25°C

-

High-speed centrifuge

-

HPLC or UPLC-MS system for quantification

Procedure:

-

Preparation of a Supersaturated Mixture: Weigh approximately 5-10 mg of the test compound into a 2 mL microcentrifuge tube.[15] Add a volume of DMSO that is expected to be insufficient for complete dissolution (e.g., 500 µL).

-

Equilibration: Tightly cap the tube and place it in a thermomixer or incubator shaking at a consistent speed (e.g., 800 rpm) at 25°C for 24 hours. This extended incubation is critical to ensure the dissolution process reaches equilibrium.[15]

-

Phase Separation: After incubation, visually confirm that excess solid remains. Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.[15]

-

Sample Collection: Carefully remove a known aliquot (e.g., 50 µL) of the clear supernatant without disturbing the solid pellet.

-

Dilution: Immediately perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., 1:100, then 1:100 again with acetonitrile or methanol) to prevent precipitation and bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the final diluted sample using a validated HPLC or LC-MS method against a standard curve of the same compound.

-

Calculation: Back-calculate the original concentration in the supernatant, factoring in all dilution steps. This value represents the thermodynamic solubility in mg/mL or mM.

Protocol 2: Kinetic Solubility in Aqueous Buffer (from DMSO Stock)

This high-throughput protocol assesses the solubility limit when a DMSO stock is diluted into a physiologically relevant aqueous buffer.[3][8]

Causality: This assay mimics the conditions of a typical in vitro biological screen, where a small volume of a concentrated DMSO stock is added to a much larger volume of aqueous assay medium.[16] It identifies compounds that may precipitate under assay conditions, which would lead to inaccurate biological data. The rapid precipitation reflects the kinetic, not thermodynamic, limit.[10]

Materials:

-

10 mM stock solution of the test compound in 100% DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplates (polypropylene for compound storage, clear for analysis)

-

Automated liquid handler or multichannel pipette

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Plate Preparation: Add 198 µL of the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a clear 96-well plate.

-

Compound Addition: Using a liquid handler, add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Mix thoroughly by agitation.

-

Incubation: Cover the plate and incubate at room temperature for 2 hours, allowing time for precipitation to occur.[3]

-

Measurement: Measure the turbidity or light scattering of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: Compare the signal from the test wells to positive (known insoluble compound) and negative (buffer with 1% DMSO) controls. A signal significantly above the negative control indicates precipitation. The concentration at which this occurs is the kinetic solubility.

Data Interpretation and Troubleshooting

Effective analysis of solubility data is key to making informed decisions.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison across a series of derivatives.

| Compound ID | Structure Modification | Thermodynamic Solubility in DMSO (mM) | Kinetic Solubility in PBS pH 7.4 (µM) |

| REF-001 | (Parent Structure) | >200 | 125 |

| DERIV-002 | Added ethyl group to butanone | >200 | 85 |

| DERIV-003 | Added hydroxyl to butanone chain | >200 | >200 |

| DERIV-004 | N-methylation of piperazine | 150 | 90 |

This table contains illustrative data and does not represent experimentally verified results.

From this hypothetical data, one can infer that increasing lipophilicity (DERIV-002) reduces kinetic aqueous solubility, while adding a hydrogen-bonding group (DERIV-003) improves it.

Troubleshooting Common Solubility Issues

Challenges with solubility are common. A systematic approach to troubleshooting is essential.

Caption: A logical workflow for troubleshooting solubility issues in assays.

-

Compound Crashes Out of DMSO Stock: This indicates that the thermodynamic solubility in 100% DMSO has been exceeded. The solution may require gentle warming (if the compound is heat-stable) or must be prepared at a lower concentration.[17]

-

Precipitation Upon Dilution into Aqueous Buffer: This is a very common issue and highlights a low kinetic solubility.[17] The primary solution is to lower the final assay concentration to below the kinetic solubility limit. If the assay requires a higher concentration, formulation strategies such as the use of co-solvents or cyclodextrins may be necessary.[18]

-

High DMSO Concentration Affects Cells: It is critical to maintain a low final concentration of DMSO in cell-based assays (typically <0.5%) as it can be cytotoxic or interfere with biological processes.[17] Always include a vehicle control (media + same final DMSO concentration) in experiments.

Conclusion

The solubility profile of 2-methylpiperazine butanone derivatives is a multifaceted property that is fundamental to their success as drug candidates. A thorough characterization, beginning with thermodynamic solubility in DMSO and extending to kinetic solubility in aqueous media, provides the critical data needed to design meaningful biological assays and guide lead optimization. By employing the systematic protocols and troubleshooting workflows detailed in this guide, researchers can ensure data quality, make more informed decisions, and ultimately increase the probability of advancing potent and developable compounds through the drug discovery pipeline.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Google Search.[6]

-

Benchchem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from Benchchem.[18]

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from MDPI.[13]

-

Pro-Active. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from Pro-Active.[19]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor.[1]

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec.[3]

-

Acme-Hardesty. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from Acme-Hardesty.[5]

-

Benchchem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Retrieved from Benchchem.[15]

-

ChemCeed. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. Retrieved from ChemCeed.[7]

-

Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595. Retrieved from PubMed.[9]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro.[8]

-

Journal of Pharmacy and Bioallied Sciences. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from Journal of Pharmacy and Bioallied Sciences.[20]

-

Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from Benchchem.[17]

-

Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from Sigma-Aldrich.[16]

-

Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from Ovid.[10]

-

National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from PMC.[21]

-

Lookchem. (n.d.). Cas 75336-86-6,(R)-(-)-2-Methylpiperazine. Retrieved from Lookchem.[22]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine. Retrieved from PubChem.[23]

-

ChemicalBook. (2026, January 13). 2-Methylpiperazine | 109-07-9. Retrieved from ChemicalBook.[24]

-

ECHEMI. (n.d.). 109-07-9, 2-Methylpiperazine Formula. Retrieved from ECHEMI.[12]

-

Solubility of Things. (n.d.). Piperazine. Retrieved from Solubility of Things.[25]

-

Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma.[2]

-

MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from MDPI.[26]

-

ChemicalLand21. (n.d.). N-METHYL PIPERAZINE. Retrieved from ChemicalLand21.[27]

-

ResearchGate. (n.d.). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Retrieved from ResearchGate.[28]

-

Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia.[11]

-

Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia.[4]

-

National Center for Biotechnology Information. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from PubMed.[14]

Sources

- 1. raytor.com [raytor.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Piperazine [medbox.iiab.me]

- 12. echemi.com [echemi.com]

- 13. mdpi.com [mdpi.com]

- 14. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. reachever.com [reachever.com]

- 20. asianpubs.org [asianpubs.org]

- 21. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cas 75336-86-6,(R)-(-)-2-Methylpiperazine | lookchem [lookchem.com]

- 23. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

- 25. solubilityofthings.com [solubilityofthings.com]

- 26. mdpi.com [mdpi.com]

- 27. manavchem.com [manavchem.com]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Predicting the Metabolic Stability of Branched Acyl Piperazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in over 100 FDA-approved drugs.[1] Its advantageous pharmacokinetic properties often make it a desirable component in drug design. However, the metabolic liability of the piperazine ring, particularly through N-dealkylation and oxidation, can present significant challenges in drug development, impacting a compound's half-life, bioavailability, and potential for drug-drug interactions.[2][3][4] This technical guide provides a comprehensive exploration of the metabolic stability of a specific subclass: branched acyl piperazines. We will delve into the mechanistic underpinnings of their metabolism, the strategic use of steric hindrance to enhance stability, robust experimental protocols for in vitro assessment, and the application of in silico models for early-stage prediction. This guide is intended to equip researchers with the knowledge and tools necessary to design and develop more metabolically robust drug candidates.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability, the resistance of a compound to biotransformation, is a cornerstone of modern drug development.[4][5] It directly influences key pharmacokinetic parameters such as in vivo clearance, half-life, and oral bioavailability.[6][7] Compounds with low metabolic stability are rapidly cleared from the body, often failing to achieve therapeutic concentrations or requiring more frequent and higher doses.[8] Therefore, a thorough understanding and early assessment of metabolic stability are crucial for prioritizing drug candidates and guiding lead optimization efforts.[8][9]

The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, catalyze the biotransformation of xenobiotics.[4] For piperazine-containing compounds, metabolism often occurs via Phase I reactions, such as N-dealkylation and oxidation, primarily mediated by CYP3A4 and CYP2D6.[2][3][10][11] This guide will specifically focus on how the introduction of branched acyl groups can strategically modulate these metabolic pathways to improve the overall stability profile of piperazine-based drug candidates.

The Metabolic Landscape of Piperazines: Pathways and Vulnerabilities

The piperazine ring, while offering favorable physicochemical properties, presents several "soft spots" for metabolic attack. Understanding these vulnerabilities is the first step toward designing more stable analogues.

Common Metabolic Pathways

The primary metabolic routes for piperazine derivatives include:

-

N-Dealkylation: This is a very common pathway for piperazine-containing drugs, where alkyl or aryl groups attached to the nitrogen atoms are cleaved.[2][3][12] This process is often initiated by CYP-mediated oxidation of the carbon alpha to the nitrogen.

-

Aromatic Hydroxylation: If the piperazine is substituted with an aromatic ring, hydroxylation of the aromatic ring is a frequent metabolic transformation.[2][3]

-

Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation to form various metabolites, including mono- and di-hydroxylated products.[13]

-

Amide Bond Hydrolysis: For acyl piperazines, the amide bond can be susceptible to hydrolysis by amidases, although this is often a less prominent pathway compared to CYP-mediated oxidation.

The following diagram illustrates the principal metabolic pathways for a generic N-acyl, N'-aryl piperazine.

Caption: Principal metabolic pathways of N-acyl, N'-aryl piperazines.

The Role of Branching: A Strategy for Enhanced Stability

The introduction of steric bulk, particularly in the form of branched alkyl groups, at or near a metabolic soft spot is a well-established strategy to enhance metabolic stability.[14] This steric hindrance can physically impede the access of metabolizing enzymes to the site of metabolism, thereby slowing the rate of biotransformation.[15][16]

In the context of acyl piperazines, branching on the acyl group, especially at the alpha-carbon, can significantly reduce the rate of N-dealkylation and potentially amide hydrolysis. The bulky branched group can create a less favorable binding orientation within the active site of CYP enzymes, leading to a decrease in metabolic turnover.

Experimental Assessment of Metabolic Stability: A Practical Guide

In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting the in vivo behavior of a compound.[6][8] These assays involve incubating a test compound with a source of drug-metabolizing enzymes and monitoring its disappearance over time.[6]

Choosing the Right In Vitro System

Several in vitro systems are available, each with its own advantages and limitations:

| In Vitro System | Description | Advantages | Disadvantages |

| Liver Microsomes | Subcellular fraction containing Phase I enzymes (e.g., CYPs).[7][8] | High throughput, cost-effective, good for assessing Phase I metabolism.[9][17] | Lacks Phase II enzymes and cellular context.[9] |

| Hepatocytes | Intact liver cells containing a full complement of Phase I and II enzymes.[7][8] | More physiologically relevant, provides a comprehensive metabolic profile.[8][9] | More expensive, lower throughput, can be more variable.[9] |

| Liver S9 Fraction | A mixture of microsomal and cytosolic fractions, containing both Phase I and II enzymes.[5][9] | More comprehensive than microsomes, less expensive than hepatocytes.[5][9] | May not fully represent the cellular environment. |

For initial screening of branched acyl piperazines, liver microsomes are often the preferred system due to their high throughput and focus on CYP-mediated metabolism, which is the primary concern for this chemical class.

Detailed Protocol: Microsomal Stability Assay

This protocol outlines a standard procedure for determining the in vitro metabolic stability of a test compound using liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Acetonitrile with internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow:

Sources

- 1. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. nuvisan.com [nuvisan.com]

- 7. bioivt.com [bioivt.com]

- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 9. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wpage.unina.it [wpage.unina.it]

- 15. osti.gov [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Methodological & Application

Application Note: Recrystallization Protocols for 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one HCl

Here is a comprehensive Application Note and Protocol guide for the recrystallization of 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one HCl , designed for research and development applications.

Executive Summary & Chemical Context

The target analyte, 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one Hydrochloride , represents a class of piperazine-based amides often utilized as pharmaceutical intermediates or bioactive scaffolds. The purification of this compound presents specific challenges due to the amphiphilic nature of the molecule: it possesses a lipophilic alkyl ketone chain and a highly polar, ionic piperazinium core.

Common issues encountered during the isolation of this salt include:

-

Hygroscopicity: The HCl salt has a high affinity for atmospheric moisture, leading to deliquescence.

-

Oiling Out: The presence of the butyl chain and methyl substituents can cause the compound to separate as a supercooled oil rather than a crystalline lattice during rapid cooling.

-

Thermal Instability: Prolonged heating in protic solvents can occasionally lead to amide hydrolysis or racemization of the 2-methyl center.

This guide provides an evidence-based approach to solvent selection and step-by-step protocols to achieve high-purity crystalline solids.

Solvent Selection Strategy (The Thermodynamic Logic)

The purification strategy relies on the Temperature-Dependent Solubility Differential . The ideal system must dissolve the ionic lattice at high temperatures (near boiling) while effectively excluding it at low temperatures.

Solvent Class Analysis

| Solvent System | Role | Suitability Rating | Mechanistic Rationale |

| Isopropanol (IPA) | Primary Solvent | High | Best balance of polarity. High BP (82°C) allows significant solubility differential. Less likely to cause solvolysis than MeOH. |

| Ethanol (EtOH) | Primary Solvent | Medium-High | Excellent solubilizer, but often holds the salt too well at RT, requiring an anti-solvent. |

| Acetone | Anti-Solvent | High | Polar aprotic. Miscible with alcohols but poor solvent for ammonium salts. Promotes crystallization over oiling. |

| Diethyl Ether | Anti-Solvent | Medium | Classic anti-solvent for amine salts. Risk:[1][2] Highly flammable and forms peroxides. Good for small-scale "crashing out." |

| Ethyl Acetate | Anti-Solvent | Medium | Safer than ether. Can be used with MeOH or EtOH.[3][4] |

| Water | Co-Solvent | Low (Specific Use) | Only for very polar contaminants. Generally avoided due to drying difficulties (hygroscopicity). |

The "Gold Standard" Binary System

For this specific substituted piperazine, a binary system of Isopropanol (solvent) and Acetone (anti-solvent) is recommended as the starting point. This system avoids the flammability of ether and the toxicity of methanol, while providing a polarity gradient that favors crystal lattice formation over amorphous oil.

Experimental Protocols

Protocol A: The Isopropanol/Acetone Method (Recommended)

Best for: Scale-up (>5g) and avoiding "oiling out."

Materials:

-

Crude 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one HCl

-

Anhydrous Isopropanol (IPA)

-

Anhydrous Acetone[5]

-

Hotplate/Stirrer with temperature control[6]

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add minimum boiling IPA (approx. 3-5 mL per gram of solid).

-

Note: If the solid does not dissolve completely in 10 volumes of boiling IPA, add dropwise Methanol until clear.

-

-

Clarification (Crucial): While boiling, filter the solution rapidly through a pre-warmed glass frit or fluted filter paper to remove insoluble mechanical impurities (dust, silica).

-

Nucleation: Return the filtrate to the hotplate and bring back to a gentle boil. Remove from heat.

-

Anti-Solvent Addition: While the solution is still hot (but not boiling), add warm Acetone dropwise.

-

Endpoint: Stop adding Acetone the moment a faint, persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add 1-2 drops of hot IPA to clear the solution back to transparent.

-

-

Crystallization: Cover the flask with foil (to prevent evaporation) and allow it to cool to room temperature slowly (over 2-3 hours).

-

Tip: Place the flask on a cork ring or wood block to insulate it from the cold benchtop. Rapid cooling promotes oiling.

-

-

Finishing: Once at room temperature, place the flask in a refrigerator (4°C) for 2 hours, then a freezer (-20°C) for 1 hour to maximize yield.

-

Isolation: Filter the white crystals using vacuum filtration. Wash the cake immediately with cold Acetone/IPA (9:1 mixture).

-

Drying: Dry in a vacuum oven at 40°C over P₂O₅ or silica gel desiccant for 24 hours.

Protocol B: The Ethanol/Ether Method (Small Scale)

Best for: High purity requirements on small scale (<1g).

Procedure:

-

Dissolve crude salt in minimum boiling Absolute Ethanol .

-

Filter hot if necessary.

-

Allow the solution to cool to roughly 40°C.

-

Add Diethyl Ether dropwise with swirling until the solution remains slightly cloudy.

-

Add 1 drop of Ethanol to clear it.

-

Scratch the inside of the glass flask with a glass rod to induce nucleation.

-

Cool to 0°C in an ice bath. Collect crystals via filtration.[1][5][7]

Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for purifying this piperazine derivative.

Figure 1: Decision tree and workflow for the purification of piperazine HCl salts.

Troubleshooting & Critical Parameters

The "Oiling Out" Phenomenon

Piperazine salts with alkyl chains often undergo Liquid-Liquid Phase Separation (LLPS) before crystallizing. This results in a sticky oil at the bottom of the flask.

-

Cause: The solution is too concentrated, or the temperature dropped too quickly, bypassing the metastable zone for nucleation.

-

Solution:

-

Reheat the mixture until the oil dissolves.

-

Add a small amount of additional primary solvent (IPA/EtOH).

-

Seed the solution with a tiny crystal of the pure product (if available) at 40-50°C.

-

Cool extremely slowly (wrap flask in a towel).

-

Hygroscopicity Management

The HCl salt will absorb water from the air, making it sticky and lowering the melting point.

-

Validation: Store the final product in a desiccator.

-

Analysis: If the melting point is broad (e.g., >2°C range), the salt likely contains trapped solvent or moisture. Dry at 60°C under high vacuum (0.1 mmHg) for 4 hours.

Analytical Verification

Before and after recrystallization, verify purity using:

-

HPLC: Reverse phase (C18), Water/Acetonitrile gradient with 0.1% TFA (to keep the amine protonated).

-

1H-NMR: Check for the disappearance of solvent peaks (Acetone/IPA signals) and impurity side-products.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general purification protocols).

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection logic in scale-up).

-

PubChem Compound Summary. (n.d.). Piperazine Dihydrochloride.[3][4][8] National Center for Biotechnology Information. (Data on solubility properties of piperazine salts).

-

University of Massachusetts Amherst. (n.d.). Recrystallization Protocols and Theory. (General guide on amine salt crystallization).

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. reddit.com [reddit.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Methylpiperazine Butanone Regioisomers

Topic: Separating regioisomers of methylpiperazine butanones via flash chromatography Role: Senior Application Scientist Context: Technical Support Center

Welcome to the Advanced Chromatography Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because your synthesis of methylpiperazine butanones yielded a mixture of N1- and N4-alkylated regioisomers , and your current flash method shows either co-elution or severe peak tailing ("shark-finning").

This guide synthesizes field-proven protocols to resolve these structural isomers. The separation of piperazine regioisomers relies heavily on manipulating the effective pKa of the analytes and suppressing silanol interactions .

Part 1: The Core Challenge (The "Why")

When alkylating 2-methylpiperazine with a halobutanone, you typically generate two regioisomers:

-

N1-alkylated: Sterically hindered (adjacent to the methyl group).

-

N4-alkylated: Less hindered (distal to the methyl group).

Chromatographic Difficulty:

-

pKa Similarity: Both isomers are basic amines with similar pKa values, making them behave identically on neutral silica.

-

Silanol Drag: The secondary/tertiary amines hydrogen-bond with acidic silanols (

) on the silica surface, causing tailing that masks the separation of closely eluting isomers.

Part 2: Method Development Protocols

Strategy A: Normal Phase with Amine Modifiers (The "Workhorse")

Best for: Crude reaction mixtures with high solubility in organic solvents.

The Logic: Standard silica is acidic (pH ~5). You must "dope" the mobile phase with a base to deprotonate the surface silanols and keep your piperazine in its free-base form.

| Parameter | Specification | Causality |

| Stationary Phase | Spherical Silica (20–40 µm) | Smaller particles increase theoretical plates ( |

| Solvent A | Dichloromethane (DCM) | Solubilizes the polar piperazine core. |

| Solvent B | Methanol (MeOH) + 1% NH₄OH (28-30%) | Methanol elutes polar amines; Ammonia blocks silanol sites and sharpens peaks. |

| Gradient | 0–10% B over 15 CV | Shallow gradients prevent "dumping" of the isomers. |

| Loading | Liquid load (DCM) or Dry load (Celite) | Critical: Do not load in pure MeOH; it causes band broadening immediately. |

Protocol:

-

Prepare Solvent B: Add 10 mL of Ammonium Hydroxide (28%) to 990 mL of Methanol. Do not use TEA if you plan to use Mass Spec detection later (persistent background).

-

Equilibrate the column with 2 CV of initial conditions (e.g., 100% DCM or 98% DCM / 2% B) to neutralize the silica surface before injection.

-

Run the gradient.[1][2][3][4][5] N4-isomers (less polar/hindered) typically elute before N1-isomers, but this can reverse based on the specific butanone chain length.

Strategy B: High pH Reverse Phase (The "Resolver")

Best for: Difficult separations where Normal Phase shows co-elution.

The Logic: At high pH (>9.5), piperazines are fully deprotonated (neutral). This maximizes hydrophobic differences between the N1 and N4 isomers, allowing the C18 chain to discriminate based on steric fit rather than just polarity.

| Parameter | Specification | Causality |

| Stationary Phase | C18 (capped) | Resists hydrolysis at high pH (ensure column is rated pH 2–12). |

| Solvent A | Water + 10mM Ammonium Bicarbonate (pH 10) | Buffers the system to keep amines neutral (hydrophobic). |

| Solvent B | Acetonitrile (MeCN) | Aprotic solvent provides sharper peaks for basic compounds than MeOH. |

| Gradient | 5–60% B over 20 CV | Piperazines are surprisingly hydrophobic at pH 10 and retain well. |

Part 3: Troubleshooting Guide

Workflow Visualization

The following diagram illustrates the decision matrix for optimizing your separation.

Caption: Decision matrix for selecting the optimal stationary phase and mobile phase based on solubility and resolution outcomes.

Troubleshooting Q&A

Q1: My peaks are tailing significantly (shark fins), causing the isomers to overlap. How do I fix this?

-

Cause: Unsuppressed silanol interactions. Your amine is "sticking" to the acidic sites on the silica.[6]

-

Fix 1 (Modifier): Ensure you are using Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) in the mobile phase. A concentration of 0.1% to 1.0% is required.[1]

-

Fix 2 (Stationary Phase): Switch to Amine-functionalized Silica (KP-NH) . These columns have a basic surface that repels the amine analyte, eliminating tailing without needing mobile phase modifiers [1].

Q2: The isomers are co-eluting as one broad peak, even with good shape. What now?

-

Cause: Lack of selectivity. The polarity difference between N1 and N4 isomers is too small for standard Normal Phase adsorption.

-

Fix: Switch to High pH Reverse Phase (C18) .

-

Why? At pH 10, the molecule is neutral. The N1-isomer (sterically hindered) will have a slightly different hydrodynamic volume and interaction with the C18 chains compared to the N4-isomer. This "steric selectivity" often resolves isomers that silica cannot [2].

-

Q3: I see a "ghost peak" or baseline drift during the gradient.

-

Cause: Demixing of the modifier.[5] Ammonia is volatile; if your solvent bottle is open too long, the concentration changes.

-

Fix: Prepare fresh mobile phase daily. If using TEA, ensure the UV cutoff is respected (TEA absorbs UV <250 nm). Set detection wavelength to 254 nm or 280 nm to avoid noise.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of Ammonia? A: Yes, TEA is actually a stronger silanol blocker than ammonia. However, TEA is difficult to remove from your fractions (high boiling point) and can form salts with your product. Use TEA (0.5%) only if Ammonia fails to stop the tailing.

Q: How do I distinguish which peak is which isomer? A: You cannot rely on retention time alone. You must isolate fractions and use 1H-NMR .

-

Diagnostic Signal: Look for the protons on the piperazine ring adjacent to the alkylation site. The N1-alkylation often shifts the methyl doublet or adjacent ring protons differently than N4-alkylation due to shielding/deshielding effects [3].

Q: My sample crashes out when I load it in DCM. A: Piperazine salts are often insoluble in DCM.

-

Fix: Perform a free-base extraction first (partition between aqueous Na₂CO₃ and DCM/IPA). If the compound is inherently polar, use Dry Loading . Dissolve the sample in MeOH, mix with Celite (1:3 ratio), evaporate to dryness, and load the powder into a pre-column cartridge. This prevents solvent mismatch and band broadening [4].

References

-

Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Blog. [Link]

-

Teledyne ISCO. "Purification of Ionizable Compounds by Flash Chromatography." Teledyne ISCO Application Notes. [Link]

-

National Institutes of Health (NIH). "Disubstituted piperazine analogues... analytical differentiation." PubMed Central. [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Piperazine Acylation Kinetics

Welcome to the Technical Support Center for piperazine acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization in piperazine acylation reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance reaction selectivity, improve yield, and ensure process safety.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during piperazine acylation experiments, focusing on the role of reaction temperature.

Issue 1: Significant Formation of Di-acylated Byproduct

Question: My reaction is producing a high percentage of the di-acylated piperazine, significantly reducing the yield of my desired mono-acylated product. How can I improve selectivity by adjusting the temperature?

Answer: This is a classic selectivity challenge in piperazine chemistry, as both nitrogen atoms are nucleophilic.[1] Temperature plays a critical role in controlling the relative rates of the first and second acylation steps.

Potential Causes & Recommended Solutions:

-

Cause A: High Reaction Temperature.

-

Scientific Rationale: The second acylation reaction (mono-acylated to di-acylated) often has a different activation energy than the first. Elevated temperatures can increase the rate of this second reaction disproportionately, leading to over-acylation.

-

Solution: Lowering the reaction temperature is the most direct strategy to kinetically favor mono-acylation. Start the reaction at a low temperature (e.g., 0 °C) during the addition of the acylating agent and allow it to slowly warm to room temperature.[2] This minimizes the initial rate of the second acylation. For highly reactive acylating agents like acyl chlorides, maintaining a consistently low temperature throughout the reaction may be necessary.

-

-

Cause B: Rapid Addition of Acylating Agent.

-

Scientific Rationale: A high local concentration of the acylating agent, even at low overall temperatures, can drive the formation of the di-acylated product before the agent has a chance to disperse and react with unreacted piperazine.

-

Solution: Add the acylating agent dropwise or via syringe pump over an extended period.[1][3] This maintains a low, steady concentration of the electrophile, statistically favoring a reaction with the more abundant starting piperazine.

-

-

Cause C: Incorrect Stoichiometry.

-

Scientific Rationale: If the molar ratio of piperazine to the acylating agent is near 1:1, the mono-acylated product successfully competes with the starting piperazine for the remaining acylating agent.

-

Solution: Use a molar excess of piperazine (e.g., 3-5 equivalents or more) relative to the acylating agent.[1] This statistically increases the probability that the acylating agent will encounter and react with an unfunctionalized piperazine molecule.

-

Issue 2: Low or Stalled Reaction Conversion

Question: I've lowered the temperature to improve selectivity, but now my reaction is extremely slow or has stalled, resulting in a low yield of the mono-acylated product. What should I do?

Answer: Balancing selectivity and reaction rate is the core of temperature optimization. While low temperatures favor mono-acylation, they also decrease the overall reaction rate according to the Arrhenius equation.[4][5]

Potential Causes & Recommended Solutions:

-

Cause A: Insufficient Thermal Energy.

-

Scientific Rationale: The reaction may not have sufficient energy to overcome the activation energy barrier at the chosen temperature.

-

Solution 1: Controlled Temperature Increase: After the initial low-temperature addition of the acylating agent is complete, slowly and carefully increase the reaction temperature. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).[3] This allows the reaction to proceed to completion without a significant increase in di-acylation.

-

Solution 2: Extended Reaction Time: If a slight temperature increase begins to produce the di-acylated byproduct, maintain the lower temperature but extend the reaction time significantly.[3] Some reactions may require 20-24 hours to reach completion at optimal selectivity.[1]

-

-

Cause B: Poor Solubility at Low Temperatures.

-

Scientific Rationale: One or more of your starting materials may be poorly soluble in the chosen solvent at low temperatures, effectively reducing their concentration in the solution and slowing the reaction rate.

-

Solution: Choose a solvent system in which all reactants remain soluble at the target temperature. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.[2] In some cases, a co-solvent may be necessary to maintain solubility.

-

Issue 3: Reaction Exotherm and Potential Runaway

Question: My reaction becomes excessively hot upon adding the acylating agent, even when my cooling bath is set to a low temperature. I'm concerned about safety and byproduct formation.

Answer: Acylation reactions, particularly with highly reactive agents like acyl chlorides, are often highly exothermic. Poor temperature control can lead to a thermal runaway, which is a significant safety hazard and will invariably lead to poor selectivity.

Potential Causes & Recommended Solutions:

-

Cause A: Rate of Addition is Too Fast.

-

Scientific Rationale: Adding the acylating agent too quickly generates heat faster than the cooling system can dissipate it.

-

Solution: Drastically slow down the rate of addition.[1][3] Use a syringe pump for precise, slow addition, especially at a larger scale. Ensure efficient stirring to dissipate heat from the addition point.

-

-

Cause B: Inadequate Cooling Capacity.

-

Scientific Rationale: The scale of the reaction may be too large for the cooling method (e.g., a simple ice bath).

-

Solution: For larger-scale reactions, use a cryostat or an acetone/dry ice bath for more robust cooling. Ensure the reaction flask has adequate surface area in contact with the cooling medium.

-

-

Cause C: High Reactant Concentration.

-

Scientific Rationale: More concentrated reactions will generate more heat per unit volume.

-

Solution: Dilute the reaction mixture by increasing the amount of solvent. While this may slightly decrease the reaction rate, it significantly improves thermal control and safety.

-

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the kinetics and thermodynamics of piperazine acylation.

Q1: What is the fundamental kinetic challenge in piperazine acylation? The primary kinetic challenge is controlling selectivity between mono-acylation and di-acylation.[1] Piperazine is a symmetric diamine, and after the first acylation, the second nitrogen atom is still nucleophilic and can react again. This leads to a competitive reaction system where both unreacted piperazine and the mono-acylated product compete for the acylating agent.

Q2: How does temperature influence the rate and selectivity of the reaction? Temperature's influence is governed by the principles of chemical kinetics, primarily the Arrhenius equation, which states that reaction rate constants increase with temperature.[4][5]

-

Rate: Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, which leads to a faster reaction rate.[5]

-

Selectivity: The rates of the first (k₁) and second (k₂) acylation steps have their own dependencies on temperature. If the activation energy for the second step is higher than the first, increasing the temperature will accelerate the second step more significantly, reducing selectivity for the mono-acylated product. Conversely, lowering the temperature can exploit this difference to favor the first reaction.

Q3: What is a typical starting temperature for optimizing a piperazine acylation? A temperature of 0 °C is a common and effective starting point, especially when using reactive acylating agents like acyl chlorides.[1][2] This temperature is low enough to control the initial exotherm and suppress the rate of the second acylation, but generally not so low as to completely halt the reaction.

Q4: How does solvent choice interact with temperature optimization? Solvent choice is critical and directly impacts reaction kinetics.[5][6]

-

Solubility: The solvent must keep all reactants and intermediates soluble at the desired operating temperature.

-

Polarity and Dielectric Constant: The solvent's polarity can stabilize or destabilize the reactants and the transition state, thereby affecting the activation energy and reaction rate.[5][6] For instance, some studies on similar amine reactions have shown that solvents with lower dielectric constants can sometimes lead to faster rates.[4]

-

Hydrogen Bonding: Protic solvents can form hydrogen bonds with the piperazine nitrogens, potentially altering their nucleophilicity.[6] Aprotic solvents like DCM are often preferred to avoid this complication.[2]

Q5: Are there non-temperature-based strategies to control selectivity? Yes, several powerful strategies exist that can be used in conjunction with temperature control:

-

Protecting Groups: Protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc) is a reliable method to ensure mono-acylation. The acylation is performed on the free nitrogen, followed by deprotection.[1]

-

In Situ Mono-protonation: Reacting piperazine with one equivalent of acid forms a mono-salt. The protonated nitrogen is no longer nucleophilic, directing acylation to the free nitrogen.[1][7]

-

Flow Chemistry: Continuous flow reactors provide exceptional control over mixing, stoichiometry, and temperature, which can dramatically improve selectivity.[1]

Part 3: Protocols and Data

Experimental Protocol: Kinetic Analysis for Temperature Optimization

This protocol outlines a method for determining the optimal temperature for the mono-acylation of piperazine with a generic acyl chloride.

1. Reaction Setup: a. To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add piperazine (4.0 eq.). b. Dissolve the piperazine in anhydrous dichloromethane (DCM).[2] c. Cool the stirred solution to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath.[2]

2. Acyl Chloride Addition: a. Dissolve the acyl chloride (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in a separate flask with anhydrous DCM. b. Using a syringe pump, add the acyl chloride solution to the cooled piperazine solution over a period of 1 hour. Maintain the internal reaction temperature at the set point.

3. Reaction Monitoring: a. At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot (approx. 50 µL) from the reaction mixture. b. Immediately quench the aliquot in a vial containing a diluent (e.g., acetonitrile/water with a small amount of acid to neutralize the base). c. Analyze the quenched sample by HPLC or LC-MS to determine the relative concentrations of starting material, mono-acylated product, and di-acylated byproduct.

4. Data Analysis: a. Plot the concentration of each species versus time for each experimental temperature. b. Determine the initial rate of formation for the mono-acylated product and the di-acylated byproduct. c. The optimal temperature will be the one that provides the highest ratio of mono-acylated to di-acylated product in a reasonable timeframe.

Data Presentation: Temperature Effects on Selectivity

The following table summarizes hypothetical but representative data from a temperature optimization study.

| Reaction Temperature (°C) | Time to >95% Conversion (h) | Mono-acylated Product (%) | Di-acylated Product (%) | Selectivity Ratio (Mono:Di) |

| -20 | 24 | 98 | 2 | 49:1 |

| 0 | 8 | 95 | 5 | 19:1 |

| 25 (Room Temp) | 2 | 80 | 20 | 4:1 |

| 40 | 0.5 | 55 | 45 | 1.2:1 |

Part 4: Visualizations

Reaction Pathway Diagram

This diagram illustrates the sequential nature of piperazine acylation, highlighting the two key rate constants.

Caption: Competitive reaction pathway for piperazine acylation.

Troubleshooting Workflow for Poor Selectivity

This decision tree guides researchers through a logical process to diagnose and solve issues related to poor mono-acylation selectivity.

Caption: Decision tree for troubleshooting di-acylation.

References

-

Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

-

Kinetics of an interfacial polycondensation reaction. Part 2.—Reaction of terephthaloyl chloride with piperazine. Transactions of the Faraday Society (RSC Publishing). [Link]

-

Imidazole-catalyzed Monoacylation of Symmetrical Diamines. PubMed. [Link]

-

The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. ResearchGate. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

-

CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Strategies for Removing Unreacted 2-Methylpiperazine

Welcome to the technical support center for the purification of crude reaction mixtures containing 2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for removing residual 2-methylpiperazine from your reaction products.

Understanding the Challenge: Physicochemical Properties of 2-Methylpiperazine

2-Methylpiperazine is a versatile building block in organic synthesis. However, its basicity and high polarity can present significant challenges during workup and purification. A thorough understanding of its properties is the first step toward effective removal.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂ | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][3][4] |

| Appearance | White to yellow crystalline powder or chunks | [1][5] |

| Boiling Point | 153.2 - 156 °C | [1][2][6][7] |

| Melting Point | 61 - 67 °C | [1][2] |

| pKa | pKₐ₁: 5.35 - 5.62, pKₐ₂: 9.60 - 9.73 | [1][5][8][9] |

| Water Solubility | 780 g/L (78 g/100 mL) at 25 °C | [5] |